molecular formula C14H18N2O5 B1596397 Z-ASN-OET CAS No. 4668-38-6

Z-ASN-OET

Cat. No.: B1596397
CAS No.: 4668-38-6
M. Wt: 294.3 g/mol
InChI Key: QWZKOFAVRZENGY-NSHDSACASA-N
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Description

Z-ASN-OET is a compound of interest in organic chemistry due to its unique structure and potential applications. It is an ester derivative of L-asparagine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-ASN-OET typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-ASN-OET can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Z-ASN-OET has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Z-ASN-OET involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The ester group can be hydrolyzed under acidic or basic conditions to release the free amino acid.

Comparison with Similar Compounds

Z-ASN-OET can be compared with other similar compounds such as:

    Ethyl N2-((benzyloxy)carbonyl)-L-glutamate: Similar structure but with an additional methylene group in the side chain.

    Ethyl N2-((tert-butoxy)carbonyl)-L-asparaginate: Uses a tert-butoxycarbonyl (Boc) group instead of a benzyloxycarbonyl group for protection.

    Methyl N2-((benzyloxy)carbonyl)-L-asparaginate: Similar structure but with a methyl ester instead of an ethyl ester.

These compounds share similar properties and applications but differ in their protecting groups and ester moieties, which can influence their reactivity and suitability for specific applications.

Properties

CAS No.

4668-38-6

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1

InChI Key

QWZKOFAVRZENGY-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1

SMILES

CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1

4668-38-6

sequence

N

Origin of Product

United States

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